1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while pyrazole is a five-membered ring containing two nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Derivative: The starting material, azetidine, can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Pyrazole Derivative: The pyrazole ring can be introduced through the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base such as DBU and a solvent like THF.
Coupling of Azetidine and Pyrazole: The azetidine and pyrazole derivatives can be coupled using a Suzuki–Miyaura cross-coupling reaction with boronic acids.
Introduction of Trifluoroacetic Acid:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction of Nitro Group: 1-(Azetidin-3-yl)-5-aminopyrazole.
Substitution Reactions: Various substituted azetidine derivatives.
Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation.
Scientific Research Applications
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of azetidine and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoroacetic acid moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: Similar structure but lacks the nitro group and trifluoroacetic acid moiety.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: Contains an azetidine ring but differs in the substituents and overall structure.
Uniqueness
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid is unique due to the combination of azetidine, pyrazole, and trifluoroacetic acid in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRHCCRDDGIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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